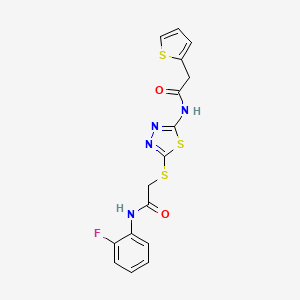

N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring:

- A 1,3,4-thiadiazole core substituted at position 5 with a 2-(thiophen-2-yl)acetamido group.

- A thioether linkage connecting the thiadiazole ring to an N-(2-fluorophenyl)acetamide moiety. The thiadiazole core is well-documented for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S3/c17-11-5-1-2-6-12(11)18-14(23)9-25-16-21-20-15(26-16)19-13(22)8-10-4-3-7-24-10/h1-7H,8-9H2,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDGQADWPDFXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the thiadiazole intermediate.

Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Attachment of the 2-Fluorophenyl Group: The final step involves the coupling of the 2-fluorophenyl group to the thiadiazole derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and thiophen-2-yl group can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or nucleophiles like amines and thiols.

Major Products

Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

Pharmaceuticals: The compound is explored for drug development, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Materials Science: It is investigated for its use in the development of novel materials with unique electronic, optical, or mechanical properties.

Biological Studies: The compound is used in biochemical assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiadiazole Derivatives

Compound A : 2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

- Structural Differences :

- Fused imidazo-thiadiazole system vs. standalone thiadiazole.

- Para-fluorophenyl vs. ortho-fluorophenyl in the target.

- Activity: Exhibits broad-spectrum antibacterial, antifungal, and analgesic activities.

Compound B : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide

- Structural Differences :

- Ethyl substitution at position 5 of thiadiazole vs. thiophene-acetamido.

- Lacks the thioether bridge.

- Implications : Simpler structure with reduced molecular weight (265.3 g/mol) may enhance bioavailability but limit target specificity.

Compound C : Flufenacet (Agrochemical)

- Structure : N-(4-Fluorophenyl)-N-(isopropyl)-2-((5-trifluoromethyl-1,3,4-thiadiazol-2-yl)oxy)acetamide.

- Key Differences :

- Trifluoromethyl-thiadiazole and isopropyl group vs. thiophene-acetamido.

- Ether linkage vs. thioether.

- Application : Used as a herbicide, highlighting how substituents dictate agrochemical vs. pharmaceutical utility.

Substituent-Driven Activity Modulations

Thiophene vs. Aryl/Arylthio Groups

- Reported IC50 values in pesticidal assays are unavailable, but phenoxy groups often improve herbicidal activity .

Fluorophenyl Positioning

Pharmacological Activity Comparison

Anticancer Potential

- Target Compound : Unreported in the evidence, but structural analogs suggest promise.

- Compound E: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Activity: IC50 = 0.084 mM (MCF-7) and 0.034 mM (A549), outperforming cisplatin. Structural Insight: Dual thiadiazole-thioacetamide architecture enhances DNA intercalation, while the p-tolylamino group aids cellular uptake .

Biological Activity

N-(2-fluorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a thiophenyl acetamido group and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol .

Anticancer Properties

Thiadiazole derivatives have shown promising results in various cancer models. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in several types of cancer cells.

- Mechanism of Action : Thiadiazole derivatives often function through the inhibition of key enzymes involved in tumor growth and survival. For instance, they can act on carbonic anhydrases (CA), which are implicated in tumorigenesis .

-

In Vitro Studies :

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including human leukemia, non-small cell lung cancer, and breast cancer cells.

- Results : Significant decreases in cell viability were observed, indicating effective anticancer activity. For example, one study reported that thiadiazole derivatives led to decreased viability of human Burkitt lymphoma P493 cells and reduced xenograft growth in animal models .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are also noteworthy. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Antimicrobial Spectrum :

Data Tables

Case Studies

- Case Study 1 : A study investigated the effects of thiadiazole derivatives on human breast cancer cell lines (MDA-MB-231). The results indicated a marked reduction in cell proliferation rates when treated with the compound at varying concentrations, suggesting dose-dependent efficacy .

- Case Study 2 : Another research focused on the antimicrobial properties of similar thiadiazole compounds against Pseudomonas aeruginosa. The study demonstrated that these compounds could inhibit biofilm formation, which is critical for treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.